molecular formula C21H44O2 B13393163 1,21-Heneicosanediol

1,21-Heneicosanediol

Cat. No.: B13393163
M. Wt: 328.6 g/mol
InChI Key: YDIUKXTYXBWRIP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,21-Heneicosanediol is commonly synthesized through the hydrogenation of long-chain alcohols . One of the synthetic routes involves the reduction of 1,20-Heneicosadiene using hydrogen in the presence of a catalyst . The reaction conditions typically include a temperature range of 105-105.5°C and a pressure of 1.5 Torr .

Industrial Production Methods

In industrial settings, this compound can be produced through the catalytic hydrogenation of long-chain alkenes or alkynes. The process involves the use of metal catalysts such as palladium or platinum to facilitate the hydrogenation reaction . The resulting product is then purified through crystallization or distillation to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1,21-Heneicosanediol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carboxylic acids or aldehydes.

    Reduction: The compound can be reduced to form long-chain alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium or platinum.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Long-chain alkanes.

    Substitution: Halides or esters.

Comparison with Similar Compounds

Similar Compounds

  • 1,20-Heneicosadiene
  • 1,18-Octadecanediol
  • 1,16-Hexadecanediol
  • 1,14-Tetradecanediol

Uniqueness

1,21-Heneicosanediol is unique due to its specific chain length and the presence of hydroxyl groups at both ends. This structure allows it to exhibit distinct physical and chemical properties compared to other long-chain diols . Its ability to form layered structures similar to the smectic phase of liquid crystals makes it an interesting compound for studying the properties of long-chain aliphatic compounds .

Properties

Molecular Formula

C21H44O2

Molecular Weight

328.6 g/mol

IUPAC Name

henicosane-1,21-diol

InChI

InChI=1S/C21H44O2/c22-20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21-23/h22-23H,1-21H2

InChI Key

YDIUKXTYXBWRIP-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCCCCO)CCCCCCCCCCO

melting_point

105 - 105.5 °C

physical_description

Solid

Origin of Product

United States

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